Product packaging for 6H-indeno[2,1-b]quinoline(Cat. No.:CAS No. 243-23-2)

6H-indeno[2,1-b]quinoline

Cat. No.: B8767457
CAS No.: 243-23-2
M. Wt: 217.26 g/mol
InChI Key: JXOPFQISJSPGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6H-indeno[2,1-b]quinoline (CAS Number: 243-23-2) is a polycyclic aromatic compound with a molecular formula of C 16 H 11 N and a molecular weight of 217.27 g/mol . This indenoquinoline scaffold serves as a critical structural motif and valuable building block in diverse research fields, particularly in medicinal chemistry and materials science. Researchers value this core structure for developing new therapeutic agents. While specific biological data for this exact compound is limited in the public domain, studies on closely related indenoquinoline derivatives have revealed a wide spectrum of promising biological activities. These analogous compounds show significant potential as anti-tuberculosis agents , anti-inflammatory compounds , anti-tumor agents , and acetylcholinesterase inhibitors . The indenoquinoline framework is also recognized as a building block for DNA intercalators, which are studied as anticancer drugs . Beyond biomedical applications, the indenoquinoline structure finds utility in material science. Its extended aromatic system makes it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) . The compound's structure is also a subject of interest in synthetic chemistry, where it is synthesized via efficient multi-component reactions (MCRs) . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B8767457 6H-indeno[2,1-b]quinoline CAS No. 243-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

243-23-2

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

6H-indeno[2,1-b]quinoline

InChI

InChI=1S/C16H11N/c1-3-7-13-11(5-1)10-16-14(13)9-12-6-2-4-8-15(12)17-16/h1-9H,10H2

InChI Key

JXOPFQISJSPGAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4N=C31

Origin of Product

United States

Synthetic Methodologies for 6h Indeno 2,1 B Quinoline and Its Analogs

Established and Classical Synthetic Routes

Friedländer Annulation Strategies for Indenoquinoline Core Formation

The Friedländer annulation stands as a direct and widely utilized method for the synthesis of quinolines and their fused analogs, including indenoquinolines. organic-chemistry.orgnih.gov This reaction typically involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as 1,3-indandione (B147059). organic-chemistry.orgmdpi.com The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization and dehydration to furnish the quinoline (B57606) ring system. orientjchem.org

A notable application of this strategy is the synthesis of 11H-indeno[1,2-b]quinolin-11-one through the reaction of 2-aminobenzaldehyde (B1207257) and 1,3-indandione. mdpi.com This method is valued for its simplicity and efficiency. mdpi.com Researchers have expanded upon this by using substituted precursors to create a library of indenoquinoline derivatives. For instance, the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with 1,3-indandione has been employed to synthesize 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. mdpi.com While traditionally carried out in the presence of an acid or base catalyst, catalyst-free systems have also been developed. nih.govmdpi.com

Table 1: Examples of Friedländer Synthesis of Indenoquinolines

Reactant 1 Reactant 2 Product Catalyst/Conditions Reference
2-Aminobenzaldehyde 1,3-Indandione 11H-Indeno[1,2-b]quinolin-11-one High yield mdpi.com

Pfitzinger Synthesis for Indenoquinoline Scaffolds

The Pfitzinger reaction provides another classical route to quinoline-4-carboxylic acids and their annulated derivatives. nih.goviipseries.org This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. nih.goviipseries.org The reaction initiates with the base-catalyzed ring-opening of isatin to form an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and decarboxylation to yield the quinoline scaffold. nih.gov

This methodology has been successfully applied to the synthesis of indenoquinoline structures. For example, the reaction of isatin-7-carboxylic acids with 1-indanones in the presence of aqueous sodium hydroxide (B78521) leads to the formation of 11H-indeno-[1,2-b]quinoline-6,10-dicarboxylic acids. nih.gov Subsequent selective decarboxylation and oxidation steps can be performed to generate further derivatives like 11-oxo-11H-indeno-[1,2-b]quinoline-6-carboxylic acids. nih.gov The Pfitzinger reaction is a versatile tool, allowing for the introduction of various substituents onto the quinoline core by choosing appropriately substituted isatins and carbonyl compounds. iipseries.org

Table 2: Pfitzinger Synthesis of Indenoquinoline Precursors

Isatin Derivative Carbonyl Compound Intermediate Product Conditions Reference
Isatin-7-carboxylic acids 1-Indanones 11H-Indeno-[1,2-b]quinoline-6,10-dicarboxylic acids 10% NaOH, 90°C nih.gov

Palladium-Catalyzed Cyclization and Arylation Approaches to Indenoquinolines

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for constructing complex molecular architectures, including the indenoquinoline framework. nih.govacs.org These methods often involve intramolecular C-H activation and C-C bond formation, providing efficient pathways to the target molecules. acs.org

One such approach is the palladium-catalyzed intramolecular arylation. mdpi.com This strategy has been utilized in the synthesis of indenoquinoline derivatives. nih.gov Another advanced method involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by an intramolecular dehydrative cyclization to afford quinolines. nih.gov While not a direct synthesis of the indenoquinoline system, the principles can be adapted. Furthermore, palladium-catalyzed domino reactions are effective for building polycyclic molecules. researchgate.net A novel palladium-catalyzed reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with allenes has been developed to synthesize pyrrolo[1,2-a]quinolones through a tandem process of intermolecular cyclization and intramolecular direct arylation, demonstrating the power of this approach in creating fused heterocyclic systems. nih.gov

Table 3: Palladium-Catalyzed Reactions for Quinoline and Fused Analog Synthesis

Starting Materials Catalyst System Product Type Key Transformation Reference
o-Aminocinnamonitriles, Arylhydrazines Palladium catalyst 2-Arylquinolines Denitrogenative addition, intramolecular cyclization nih.gov
1-Bromo-2-nitrobenzene derivatives, β-halo-enals/enones/esters Palladium Quinolines, 2-quinolones Ullmann cross-coupling, reductive cyclization acs.org

Intramolecular Cyclization and Carbonylation Reactions in Indenoquinoline Synthesis

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, and when combined with carbonylation, they offer a direct route to carbonyl-containing polycyclic systems. A notable example is the tert-butyl hydroperoxide (TBHP)-promoted intramolecular carbonylation of 2-aryl-quinoline-3-carbaldehyde derivatives. This reaction proceeds via a free radical mechanism to furnish 11H-indeno[1,2-b]quinolin-11-ones in good yields. nih.govchim.it

Another powerful strategy involves rhodium-catalyzed C-H activation and carbonylation. For instance, the synthesis of 6H-isoindolo[2,1-a]indol-6-ones has been achieved through the rhodium-catalyzed NH-indole-directed C-H carbonylation of 2-arylindoles with carbon monoxide. researchgate.net This reaction proceeds through the cleavage of the N-H bond, followed by C-H bond activation and cyclization. researchgate.net These methods highlight the utility of transition-metal catalysis in forging complex heterocyclic structures like indenoquinolines through efficient intramolecular bond formations.

Table 4: Intramolecular Cyclization and Carbonylation for Fused Quinoline Analogs

Starting Material Reagent/Catalyst Product Reaction Type Reference
2-Aryl-quinoline-3-carbaldehyde derivatives tert-Butyl hydroperoxide (TBHP) 11H-Indeno[1,2-b]quinolin-11-ones Intramolecular CDC reaction nih.govchim.it

Advanced and Multicomponent Synthesis Protocols

Nucleophilic Addition and Substitution Reactions for Indenoquinoline Derivatives

Nucleophilic addition and substitution reactions are fundamental transformations in organic synthesis that can be harnessed to construct and functionalize the indenoquinoline skeleton. orientjchem.orgcem.com Quinoline itself readily undergoes nucleophilic substitution at the 2-position, and if that position is blocked, the reaction occurs at the 4-position. orientjchem.org

In the context of indenoquinoline synthesis, multicomponent reactions (MCRs) that employ nucleophilic additions are particularly powerful. A one-pot, four-component coupling reaction for the synthesis of indeno[1,2-b]quinolinone derivatives has been reported. tandfonline.com This reaction involves the condensation of 1,3-indanedione, an aromatic aldehyde, a primary amine, and dimedone, catalyzed by titanium dioxide nanoparticles in an aqueous medium. tandfonline.com Similarly, 12-aryl-benzo[g]indeno[2,1-b]quinoline-6,11,13-trione derivatives have been synthesized via a one-pot, multicomponent condensation of 2-hydroxynaphthalene-1,4-dione, aryl aldehydes, 2H-indene-1,3-dione, and ammonium (B1175870) acetate (B1210297). researchgate.net These MCRs offer significant advantages in terms of efficiency and atom economy by constructing complex molecules in a single synthetic operation.

Table 5: Multicomponent Synthesis of Indenoquinoline Derivatives

Components Catalyst Product Reaction Type Reference
1,3-Indanedione, Aromatic aldehydes, Primary amines, Dimedone TiO₂-NPs Indeno[1,2-b]quinolinone derivatives Four-component coupling tandfonline.com

[4+2] Cycloaddition Reactions (e.g., Povarov-type, Inverse Electron Demand Diels-Alder) in Indenoquinoline Formation

[4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a highly atom-economical and direct pathway for constructing the quinoline core embedded within the indenoquinoline framework. researchgate.net These reactions form the six-membered nitrogen-containing ring in a single, often regioselective, step.

Povarov-Type Reactions:

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (an aza-diene) and an alkene or alkyne (dienophile). benthamdirect.com It is a powerful tool for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. d-nb.info In the context of indenoquinoline synthesis, this reaction typically involves the cycloaddition of an imine with indene (B144670). researchgate.net

The reaction is generally catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the imine for electrophilic attack by the electron-rich alkene. researchgate.netbenthamdirect.com The process can be performed as a two-step sequence, where the imine is pre-formed, or as a one-pot, three-component reaction (3-MCR) where an aniline, an aldehyde, and the dienophile are mixed together with the catalyst. researchgate.netbenthamdirect.com

For instance, new hybrid 5H-indeno[2,1-c]quinolines bearing a phosphine (B1218219) oxide group have been prepared via a Povarov-type [4+2]-cycloaddition. researchgate.netnih.gov The reaction occurs between phosphorated aldimines and indene in the presence of BF₃·Et₂O, followed by oxidation to yield the final indeno[2,1-c]quinolin-7-one phosphine oxides. researchgate.net This multicomponent approach allows for the direct formation of the complex heterocyclic system with high regio- and stereoselectivity. researchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Reactions:

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile, the opposite of the classic Diels-Alder reaction. academie-sciences.frnih.gov This strategy is particularly useful for creating heterocyclic compounds. cjcatal.com In the synthesis of indenoquinoline derivatives, this reaction can involve an in-situ generated aza-o-quinone methide (an electron-poor aza-diene) reacting with an electron-rich dienophile.

A notable application is the synthesis of 3-aroyl quinolines from aza-o-quinone methides and enaminones. sharif.edu While not directly forming the indenoquinoline skeleton in the cycloaddition step, the resulting 3-aroyl quinolines are key precursors. They can be converted to indeno[1,2-b]quinoline-11-ones through a subsequent palladium-catalyzed dual C-H activation, which forms the final five-membered ring. sharif.edu

Catalyst-Free and Transition-Metal-Free Methodologies for 6H-Indeno[2,1-b]quinoline

The development of synthetic routes that avoid the use of metal catalysts is a significant goal in organic chemistry, driven by the need to reduce costs, simplify purification, and minimize toxic metal residues in the final products. mdpi.com Several transition-metal-free and even entirely catalyst-free methods have been reported for the synthesis of indenoquinolines and related structures.

One of the most direct methods for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com This reaction can, in some cases, proceed without a catalyst. For example, the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one was achieved through a catalyst-free Friedländer reaction between 2-amino-3,5-dibromobenzaldehyde and 1,3-indandione. mdpi.com The reaction was performed in acetonitrile (B52724) with N,N'-dicyclohexylcarbodiimide (DCC) at reflux, affording the product in 40% yield. mdpi.com

Base-promoted, transition-metal-free strategies have also been developed. An annulation/ring-cleavage/ring-reconstruction cascade reaction has been used to access N-protection free indeno[2,1-b]indol-6(5H)-ones from 2-halogenated arylglyoxals and indolin-2-ones. rsc.org This process is promoted by an inorganic base, cesium carbonate (Cs₂CO₃), in DMSO at 120 °C, demonstrating that a transition metal is not required for the key C-C and C-N bond-forming steps. rsc.org Similarly, KOtBu has been used to mediate the synthesis of indenoquinolines at room temperature from 2-aminoaryl ketones and ketones with active methylene (B1212753) groups. researchgate.net

Table 1: Examples of Catalyst-Free and Transition-Metal-Free Syntheses

Product ScaffoldReactantsConditionsYieldReference
6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one2-Amino-3,5-dibromobenzaldehyde, 1,3-IndandioneDCC, MeCN, reflux, 1.5 h40% mdpi.com
Indeno[2,1-b]indol-6(5H)-one2-Bromo-6-chlorophenylglyoxal, Indolin-2-oneCs₂CO₃, DMSO, 120 °C, 1.5 h72% rsc.org
Indenoquinolines2-Aminoaryl ketones, Methylene group ketonesKOtBu, Room Temp.Up to 92% researchgate.net

Organocatalytic and Nanocatalytic Approaches to Indenoquinolines

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis, offering a green and often stereoselective alternative to metal-based catalysts. For the synthesis of indenoquinolines and related heterocycles, various organocatalysts have been employed.

L-proline, a simple amino acid, has been identified as a catalyst for the synthesis of structurally diverse indenoquinolines. benthamdirect.com Another approach involves the use of mandelic acid as a mild, efficient, and commercially available metal-free organocatalyst. It has been successfully used for the synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones and 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives in aqueous ethanol (B145695) at room temperature. benthamdirect.com Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate, also serve as effective organocatalysts for the one-pot, four-component synthesis of 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-triones under solvent-free conditions. cjcatal.comresearchgate.net

Nanocatalysis:

Nanocatalysts are a frontier in catalysis, offering high surface area, enhanced reactivity, and often easy separation and reusability. acs.org Various nanocatalysts have been developed for quinoline synthesis, with several examples applied to the construction of complex indenoquinoline systems. nih.govacs.org

Magnetic nanoparticles (MNPs) are particularly attractive due to their easy recovery using an external magnet. Fe₃O₄@urea/HITh-SO₃H MNPs (average size ~50 nm) have been used to catalyze the solvent-free synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-ones at 80 °C. nih.govacs.org Another example is the use of CuO nanoparticles supported on zeolite-Y, a heterogeneous catalyst that provides both Brønsted and Lewis acid sites to promote the multicomponent synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives in refluxing ethanol. nih.govrsc.org

Table 2: Organocatalytic and Nanocatalytic Syntheses of Indenoquinolines

Catalyst TypeCatalystProduct ScaffoldConditionsYieldReference
OrganocatalystMandelic acid11H-indeno[1,2-b]quinoxalin-11-oneAqueous ethanol, Room Temp.Excellent benthamdirect.com
Organocatalyst3-methyl-1-sulfonic acid imidazolium hydrogen sulfateBenzo[g]indeno[2,1-b]quinoline-trioneSolvent-freeHigh cjcatal.comresearchgate.net
NanocatalystFe₃O₄@urea/HITh-SO₃H MNPs7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-oneSolvent-free, 80 °CHigh nih.govacs.org
NanocatalystCuO on zeolite-YIndeno-[1,2-b]-quinoline-dioneEthanol, refluxExcellent nih.govrsc.org
NanocatalystFe₃O₄@nano-cellulose/Sb(V)Indenopyrido[2,3-d]pyrimidinesSolvent-free, 70 °CHigh sharif.edu

Green Chemistry and Sustainable Synthetic Techniques for Indenoquinoline Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. Key strategies include the use of alternative reaction media, energy sources, and recyclable catalysts.

Solvent-Free and Aqueous Medium Reactions

Avoiding volatile organic solvents is a primary goal of green chemistry. Reactions can be run under solvent-free conditions or in environmentally benign solvents like water.

Solvent-Free Reactions:

Several methods for indenoquinoline synthesis have been adapted to solvent-free conditions, often with thermal or microwave activation. The synthesis of 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-triones has been achieved via a one-pot condensation catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions. cjcatal.com Similarly, iron(III) triflate d-nb.info and Preyssler-type heteropolyacids tandfonline.com have been used as recyclable catalysts for the three-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives without a solvent. Nanocatalytic systems, such as Fe₃O₄@urea/HITh-SO₃H MNPs, are also highly effective under solvent-free conditions for preparing indenoquinoline analogs. nih.govacs.org

Aqueous Medium Reactions:

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. A notable example is the microwave-assisted three-component reaction of 1,3-indandione, aromatic aldehydes, and 1- or 2-naphthylamine (B18577) in water to produce benzo[h]indeno[1,2-b]quinolines and benzo[f]indeno[1,2-b]quinolines in excellent yields (93-98%). tandfonline.com Titanium dioxide nanoparticles (TiO₂-NPs) have also been used as a recyclable catalyst for the four-component synthesis of indeno[1,2-b]quinolinone derivatives in aqueous media at 80°C, achieving yields of 95-98%. tandfonline.com

Microwave-Assisted Synthetic Procedures for Indenoquinolines

Microwave irradiation has become a popular tool in green synthesis as it can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating. researchgate.net

The synthesis of 11H-indeno[1,2-b]quinolines has been accomplished in high yields via a Friedländer condensation of 2-aminoarylaldehyde with a carbonyl compound containing a reactive α-methylene group using sodium ethoxide as a catalyst under microwave irradiation. researchgate.net A three-component reaction to produce benzo[h]indeno[1,2-b]quinolines and their benzo[f] isomers has been successfully performed in water under microwave irradiation at 100 °C, with reaction times as short as 6-9 minutes and yields up to 98%. tandfonline.com Furthermore, the synthesis of spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives has been achieved through a four-component cascade reaction under microwave irradiation in a green solvent. rsc.org

Reusable Catalyst Systems in Indenoquinoline Synthesis

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces waste and lowers process costs. Many of the advanced catalytic systems developed for indenoquinoline synthesis are designed with reusability in mind.

Heterogeneous catalysts are inherently easier to separate from the reaction mixture. The CuO on zeolite-Y catalyst used for synthesizing indeno-[1,2-b]-quinoline derivatives can be filtered off and reused for up to five cycles with only a marginal decrease in activity. nih.govresearchgate.net Similarly, Preyssler-type heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], used in the solvent-free synthesis of indeno[1,2-b]quinoline-diones, is also reported as a green and reusable catalyst. tandfonline.com

Magnetic nanocatalysts, such as Fe₃O₄@urea/HITh-SO₃H MNPs and Fe₃O₄@nano-cellulose/Sb(V), can be easily recovered using an external magnet and have shown high reusability over multiple reaction cycles without significant loss of catalytic efficiency. nih.govsharif.eduacs.org Ionic liquids used as organocatalysts, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, can also be recovered and reused for several runs. academie-sciences.fr

Table 3: Summary of Reusable Catalysts in Indenoquinoline Synthesis

CatalystCatalyst TypeReactionReusabilityReference
CuO on zeolite-YHeterogeneous NanocatalystSynthesis of indeno-[1,2-b]-quinoline-dionesUp to 5 cycles nih.govresearchgate.net
Fe₃O₄@urea/HITh-SO₃H MNPsMagnetic NanocatalystSynthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-oneMultiple cycles nih.govacs.org
Preyssler-type heteropolyacidHeteropolyacidSynthesis of indeno[1,2-b]quinoline-dionesReusable tandfonline.com
Iron(III) triflateHomogeneous (recyclable)Synthesis of indeno[1,2-b]quinolinonesReusable without loss of activity d-nb.info
1,3-disulfonic acid imidazolium hydrogen sulfateIonic Liquid OrganocatalystSynthesis of quinolinesSeveral cycles academie-sciences.fr
TiO₂-NPsNanocatalystSynthesis of indeno[1,2-b]quinolinonesRecyclable tandfonline.com

Reactivity and Derivatization Strategies of 6h Indeno 2,1 B Quinoline Scaffolds

Functional Group Interconversions and Molecular Modifications

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk On the 6H-indeno[2,1-b]quinoline scaffold, these modifications are crucial for tuning the molecule's properties.

One common transformation is the oxidation of a methylene (B1212753) bridge within the indenoquinoline system. For instance, diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides and their partially aromatized counterparts can be oxidized using selenium dioxide in refluxing dioxane to yield the corresponding diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.com This conversion is confirmed by the disappearance of methylene proton signals in the 1H-NMR spectrum. mdpi.com

Another key modification involves the substituents on the quinoline (B57606) or indenone portions of the molecule. The introduction of various groups can significantly impact the biological activity of the resulting compounds. For example, in a series of diphenyl endo-tetrahydro-5H-indeno[2,1-c]quinolin-2-ylphosphine oxide derivatives, those with an electron-withdrawing group showed increased biological activity. mdpi.com Conversely, for diphenyl(7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides, a methoxy (B1213986) group led to higher activity. mdpi.com A trifluoromethyl group has been shown to considerably increase topoisomerase I inhibition in several indenoquinoline derivatives. mdpi.com

The synthesis of 6-substituted 6H-indolo[2,3-b]quinolines highlights the importance of the substituent at the N-6 position. While methyl or longer aliphatic chains at this position result in inactive compounds, the introduction of an alkyl-amino-alkyl substituent imparts both antimicrobial and cytotoxic properties. nih.gov

Furthermore, nucleophilic addition reactions can be used to introduce a variety of functional groups. For example, 10-phenyl-1H-indeno[1,2-b]quinolin-11-one can be reacted with phenylmagnesium bromide to yield 10,11-diphenyl-11H-indeno[1,2-b]quinolin-11-ol. google.com This alcohol can then serve as a starting material for further derivatization. google.com

Table 1: Examples of Functional Group Interconversions on Indenoquinoline Scaffolds

Starting MaterialReagent/ConditionProductResearch FindingCitation
Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxidesSeO₂, dioxane, refluxDiphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxidesOxidation of the methylene bridge to a ketone. mdpi.com
10-phenyl-1H-indeno[1,2-b]quinolin-11-one1. Phenylmagnesium bromide, THF2. Ammonium (B1175870) chloride solution10,11-diphenyl-11H-indeno[1,2-b]quinolin-11-olNucleophilic addition to the ketone. google.com
6H-indolo[2,3-b]quinolineAlkyl-amino-alkyl halide6-(alkyl-amino-alkyl)-6H-indolo[2,3-b]quinolineIntroduction of a side chain at N-6 enhances biological activity. nih.gov

Annulation and Fused Ring System Formations with Indenoquinoline Cores

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for constructing complex polycyclic systems. Several strategies have been developed to build additional rings onto the this compound core.

A notable example is the three-component domino reaction of o-phthalaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and enaminones in acetic acid under microwave irradiation. nih.govscispace.com This reaction yields multifunctionalized pyrano[3′,2′:2,3]indeno[2,1-c]quinolines, forming a pentacyclic system in a single step. nih.govscispace.com Similarly, a one-pot condensation of 2-hydroxynaphthalene-1,4-dione, aryl aldehydes, 2H-indene-1,3-dione, and ammonium acetate (B1210297) can produce 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trione derivatives. researchgate.net

Another approach involves the synthesis of azole-fused indeno[2,1-c]quinolines. researchgate.net This strategy was prompted by the discovery of anti-mycobacterial activity in indeno[2,1-c]quinolines with a C2-imidazolo substituent. researchgate.net By fusing the azole ring to the quinoline nitrogen, the conformational flexibility of the system is reduced, which can enhance binding to target receptors. researchgate.net

The synthesis of steroid-quinoline hybrids represents another facet of annulation, where the quinoline ring is fused to a steroid D-ring. nih.gov These complex structures are of interest for their potential anticancer properties. nih.gov Furthermore, the reaction of 2-azidobenzaldehydes with various partners can lead to the formation of fused quinoline systems, including furan-fused and pyrrole-fused quinolines. mdpi.com An interesting example is the synthesis of cyclopropa[c]indeno[1,2-b]quinolines, which possess a highly condensed ring system. mdpi.com

Table 2: Annulation Reactions for the Synthesis of Fused Indenoquinoline Systems

ReactantsCatalyst/ConditionsProductKey FeatureCitation
o-Phthalaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, enaminonesAcetic acid, microwavePyrano[3′,2′:2,3]indeno[2,1-c]quinolinesThree-component domino reaction forming a pentacyclic system. nih.govscispace.com
2-Hydroxynaphthalene-1,4-dione, aryl aldehydes, 2H-indene-1,3-dione, ammonium acetate3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate12-Arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trionesOne-pot, four-component synthesis of fused quinolines. researchgate.net
Indeno[2,1-c]quinolines with C2-imidazolo substituentIntramolecular cyclizationAzole-fused indeno[2,1-c]quinolinesConformational constraint to enhance biological activity. researchgate.net
2-Azidobenzaldehydes, various partnersVariousFused quinolines (e.g., furan, pyrrole, cyclopropane)Versatile method for creating diverse fused systems. mdpi.com

Heteroatom Incorporation and Controlled Substitution Patterns

The strategic introduction of heteroatoms and the control of substitution patterns are critical for modulating the electronic and biological properties of the this compound scaffold.

The synthesis of phosphine (B1218219) oxide indenoquinoline derivatives is a prime example of heteroatom incorporation. mdpi.com These compounds can be prepared through a Povarov-type [4+2]-cycloaddition reaction, yielding derivatives with a phosphine oxide group at position 2. mdpi.com The presence of this group, along with other substituents, has been shown to be important for topoisomerase I inhibitory activity. mdpi.com

The synthesis of oxathiepino-fused indeno-quinolines demonstrates the incorporation of both oxygen and sulfur into a new seven-membered ring. researchgate.net This is achieved through a two-component reaction of heteroatom-tethered alkynols and o-azido benzaldehyde, proceeding via an intramolecular formal [4+2] cycloaddition. researchgate.net

Controlled substitution is often achieved during the initial synthesis of the indenoquinoline core. For example, a one-pot condensation of 2-naphthylamine (B18577), aromatic aldehydes, and indane-1,3-dione in the presence of a solid acid catalyst yields 7-aryl-8H-benzo[f]indeno[2,1-b]quinoline-8-one derivatives with specific substitution patterns determined by the starting materials. researchgate.net Similarly, the use of substituted anilines in Friedländer-type reactions allows for the introduction of various groups onto the quinoline portion of the molecule. google.com

The synthesis of 6-substituted 6H-indolo[2,3-b]quinolines further illustrates the importance of controlled substitution. The nature of the substituent at the N-6 position dictates the biological activity of the compound, with alkyl-amino-alkyl groups conferring cytotoxic and antimicrobial properties. nih.gov

Table 3: Examples of Heteroatom Incorporation and Controlled Substitution

MethodReactantsProductKey FeatureCitation
Povarov-type [4+2]-cycloadditionPhosphorated aldimines, indene (B144670)Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxidesIncorporation of a phosphine oxide group at position 2. mdpi.com
Intramolecular formal [4+2] cycloadditionHeteroatom-tethered alkynols, o-azido benzaldehyde1,4-Oxathiepino-fused quinolinesFormation of a seven-membered ring with oxygen and sulfur. researchgate.net
One-pot condensation2-Naphthylamine, aromatic aldehydes, indane-1,3-dione7-Aryl-8H-benzo[f]indeno[2,1-b]quinoline-8-one derivativesControlled substitution based on starting materials. researchgate.net
N-alkylation6H-indolo[2,3-b]quinoline, alkyl-amino-alkyl halide6-(Alkyl-amino-alkyl)-6H-indolo[2,3-b]quinolinesSpecific substitution at N-6 to impart biological activity. nih.gov

Nucleophilic Dearomatization Reactions of Quinoline Moieties

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures. nih.govresearchgate.netnih.gov In the context of quinolines, nucleophilic dearomatization typically occurs at the C-2 or C-4 positions of the pyridine (B92270) ring, which are electrophilic. nih.gov These reactions are challenging due to the thermodynamic penalty of disrupting aromaticity. researchgate.netnih.gov

One strategy to facilitate nucleophilic dearomatization is the activation of the quinoline ring. This can be achieved by forming a quinolinium salt, which is more susceptible to nucleophilic attack. nih.gov Alternatively, a Lewis acid can be used to transiently activate the quinoline ring. nih.gov A synergistic approach using a Lewis acid and a copper(I) catalyst has been developed for the dearomatization of simple quinolines with Grignard reagents. nih.govthieme-connect.com

The regioselectivity of nucleophilic attack (C-2 vs. C-4) is a key consideration. nih.gov While many methods favor C-2 addition, the use of a chiral copper hydride complex has been shown to catalyze the enantioselective 1,4-dearomatization of heteroarenes. nih.gov Reductive dearomatization is another approach, where quinolines are first reduced to 1,2-dihydroquinolines, which can then undergo further functionalization. nih.govacs.org

An unusual example of dearomatization involves the 7,8-dearomatization of the benzene (B151609) ring of the quinoline system. rhhz.net This has been achieved in the spiroannulation of aminoquinoline-protected amino acids, promoted by a hypervalent iodine reagent. rhhz.net This reaction proceeds through an oxidatively generated o-iminoquinone intermediate, which undergoes intramolecular nucleophilic cyclization. rhhz.net

Table 4: Nucleophilic Dearomatization Reactions of Quinolines

Reaction TypeReactantsCatalyst/ReagentProductKey FeatureCitation
Catalytic Enantioselective DearomatizationQuinoline, Grignard reagentLewis acid, chiral copper(I) catalystC-4 substituted dihydroquinolineHighly regio- and stereocontrolled C-4 addition. nih.gov
Reductive Dearomatization/HydroborationQuinoline1. NaBH₄, methyl chloroformate2. B₂(pin)₂, CuCl, chiral ligand3-Boryl tetrahydropyridineFormation of 1,2-dihydroquinoline (B8789712) followed by enantioselective hydroboration. nih.gov
7,8-Dearomatization/SpiroannulationAminoquinoline-protected amino acidsIBX (2-Iodoxybenzoic acid)Spiro[imidazolidine-2,8'-quinoline]-4,7'-dioneUnusual dearomatization of the benzene ring of quinoline. rhhz.net
Copper-Catalyzed DearomatizationPyridines/Quinolines, terminal alkynesCopper catalystDihydropyridine/dihydroquinoline derivativesTransformation via alkynylation. thieme-connect.com

Computational and Theoretical Investigations of 6h Indeno 2,1 B Quinoline

Quantum Chemical Calculations (DFT, TD-DFT) on Indenoquinoline Systems

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools in the study of indenoquinoline systems. These methods offer a balance between computational cost and accuracy, enabling the investigation of the electronic structure, reactivity, and spectroscopic properties of these molecules. DFT calculations are particularly useful for determining optimized geometries, electronic ground state properties, and thermodynamic parameters. dergipark.org.tr TD-DFT, on the other hand, is employed to explore the excited-state properties, providing predictions of electronic absorption spectra (UV-Vis). nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of indenoquinoline derivatives is fundamentally governed by their electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept used to understand the reactivity and kinetic stability of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

In a computational study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, a related indenoquinoline derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze its FMOs. proquest.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for an Indenoquinoline Derivative

Parameter Value
HOMO Energy -6.21 eV
LUMO Energy -2.13 eV
Energy Gap (ΔE) 4.08 eV
Ionization Potential (I) 6.21 eV
Electron Affinity (A) 2.13 eV
Global Hardness (η) 2.04
Chemical Potential (μ) -4.17 eV
Global Electrophilicity (ω) 4.26 eV

Data derived from a computational study on a related indenoquinoline derivative. proquest.com

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. nih.gov

For the aforementioned (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, MEP analysis was performed to identify its reactive sites. proquest.com The map reveals the distribution of charge, highlighting the electronegative atoms like oxygen and nitrogen as centers of negative potential and hydrogen atoms as centers of positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. nih.gov

Spectroscopic Property Prediction (UV-Vis, Vibrational) for Indenoquinolines

Computational methods, particularly TD-DFT, are widely used to predict the UV-Vis absorption spectra of organic molecules. google.comnih.gov By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the electronic transitions that give rise to the absorption bands. beilstein-journals.org For the studied indenoquinoline derivative, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to predict its electronic absorption spectrum, which showed good agreement with experimental data. proquest.com

Similarly, DFT calculations can be employed to predict vibrational spectra (infrared and Raman). scialert.net The computed harmonic vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. dergipark.org.tr In the study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the calculated vibrational frequencies showed a good correlation with the experimental FT-IR spectrum. proquest.com

Table 2: Predicted vs. Experimental UV-Vis Absorption for an Indenoquinoline Derivative

Transition Calculated λmax (nm) Experimental λmax (nm)
π → π* 358 360

Data from a computational study on a related indenoquinoline derivative. proquest.com

Thermodynamic Property Computations of Indenoquinoline Derivatives

Quantum chemical calculations can also provide valuable information about the thermodynamic properties of indenoquinoline derivatives. Parameters such as standard enthalpy (H°), standard entropy (S°), and Gibbs free energy (G°) can be computed at different temperatures. These calculations are based on the vibrational frequencies and other molecular properties obtained from DFT. The thermodynamic data can be used to predict the spontaneity of reactions, determine equilibrium constants, and understand the stability of different conformations or isomers. For the indenoquinoline derivative studied, thermodynamic properties were computed, providing insights into its thermal behavior. proquest.com

Molecular Modeling and Docking Studies for Intermolecular Interactions of Indenoquinolines

Molecular modeling and docking simulations are powerful computational techniques used to study the non-covalent interactions between a small molecule (ligand) and a macromolecular target, such as DNA or a protein. nih.govnih.gov These methods are particularly relevant for indenoquinoline derivatives, many of which exhibit biological activity through such interactions. mdpi.comresearchgate.net

Docking studies predict the preferred binding orientation and affinity of a ligand to a target molecule. This is achieved by sampling a large number of possible conformations and positions of the ligand within the binding site of the macromolecule and scoring them based on a force field that estimates the binding energy.

Several studies have employed molecular docking to investigate the interaction of indenoquinoline derivatives with DNA. For instance, a series of indeno[1,2-b]quinoline-9,11-diones were subjected to docking simulations to elucidate their binding modes with DNA oligonucleotides. nih.gov The results suggested that these planar aromatic compounds could act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov The binding is primarily driven by π-π stacking interactions between the aromatic rings of the indenoquinoline and the DNA bases. nih.gov

In another study, molecular docking analysis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one revealed its potential to effectively intercalate with DNA. mdpi.com These computational findings provide a structural basis for the observed biological activities of these compounds and can guide the design of new derivatives with enhanced DNA binding affinity and potential therapeutic applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
6H-indeno[2,1-b]quinoline
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
indeno[1,2-b]quinoline-9,11-diones

Photophysical Properties and Optoelectronic Applications of Indenoquinolines

Absorption and Emission Spectroscopy of Indenoquinoline Derivatives

The absorption and emission properties of indenoquinoline derivatives are governed by their extended π-conjugated system. The electronic absorption spectra are typically characterized by intense bands in the ultraviolet (UV) and near-visible regions, corresponding to π-π* transitions. The exact position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the indenoquinoline core.

While comprehensive spectral data for a wide range of 6H-indeno[2,1-b]quinoline derivatives is not extensively documented in publicly accessible literature, data from closely related analogs, such as 6H-indolo[2,3-b]quinoline, provide insight into their expected behavior. Studies on 6H-indolo[2,3-b]quinoline show characteristic absorption bands in the 320–350 nm range. The emission spectra of these compounds are typically observed in the violet-to-blue region of the electromagnetic spectrum. For instance, the parent 6H-indolo[2,3-b]quinoline molecule exhibits an emission maximum at approximately 400 nm.

Substitution on the aromatic rings can significantly shift these properties. Electron-donating or electron-withdrawing groups, as well as the extension of the conjugated system through appended aromatic moieties, can tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby red-shifting or blue-shifting the absorption and emission maxima.

Table 1: Spectroscopic Properties of a this compound Analog This table presents data for a closely related analog to illustrate typical spectroscopic values.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Solvent
6H-indolo[2,3-b]quinoline320-350~400Various

Fluorescence and Phosphorescence Characteristics of Indenoquinolines

Derivatives of this compound are known to be fluorescent, a property stemming from the radiative decay of singlet excited states (S₁ → S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is highly dependent on the molecular structure and the surrounding environment. Factors that promote rigid, planar conformations tend to enhance fluorescence, while molecular flexibility can lead to non-radiative decay pathways, quenching the emission.

Phosphorescence, the radiative decay from a triplet excited state (T₁ → S₀), is also a key characteristic of these molecules, particularly in the context of their application in organic light-emitting diodes (OLEDs). The energy of the triplet state is a critical parameter for these applications. Research on specific this compound derivatives designed for OLEDs has determined the triplet state energy to be approximately 2.58 eV. google.com This high triplet energy makes them suitable as host materials for phosphorescent emitters, particularly for green and red light emission, as it allows for efficient energy transfer to the guest dopant molecules.

Table 2: Luminescence Properties of a this compound Derivative

Compound Derivative TypeEmission TypeTriplet State Energy (ET)Key Application
Aryl-substituted this compoundPhosphorescent~2.58 eVOLED Host Material

Excited State Dynamics and Photostability Research of Indenoquinoline Analogs

Upon photoexcitation, indenoquinoline molecules can undergo several competing processes, including fluorescence, intersystem crossing to the triplet state, internal conversion, and photochemical reactions. The study of these excited-state dynamics is crucial for understanding their photophysical behavior and predicting their stability in devices.

Research into the photophysics of the analogous 6H-indolo[2,1-b]quinoline has shed light on potential excited-state phenomena. These studies have explored processes such as excited-state proton transfer, which can occur in molecules capable of forming hydrogen-bonded dimers. While this specific process may not be dominant in all this compound derivatives, it highlights the complex photochemistry that can be present in this class of N-heterocycles.

A critical factor for practical applications is photostability. Materials used in optoelectronic devices must withstand prolonged exposure to light and electrical stress without significant degradation. Derivatives of this compound developed for OLED applications have been noted for their high thermal stability. google.com This intrinsic stability, attributed to the rigid, fused-ring structure, is a significant advantage, suggesting a degree of resistance to degradation pathways that are often accelerated at elevated operating temperatures in electronic devices.

Application in Organic Optoelectronic Devices and Fluorescent Probes

The unique photophysical properties of this compound derivatives make them promising candidates for a range of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs): A significant application of this compound derivatives is as host materials in the emissive layer of OLEDs. google.com Their high triplet state energy (~2.58 eV) allows for efficient Förster and Dexter energy transfer to phosphorescent guest emitters (dopants) without quenching them. google.com Furthermore, their excellent thermal stability contributes to the operational lifetime and reliability of the OLED device. google.com By modifying the substituents on the indenoquinoline core, the charge transport properties (electron and hole mobility) can be balanced to improve charge recombination within the emissive layer, leading to higher device efficiency. google.com

Fluorescent Probes: The broader quinoline (B57606) family is well-established in the development of fluorescent probes and chemosensors. The fluorescence of quinoline derivatives is often sensitive to the local environment, including polarity, pH, and the presence of specific metal ions. Binding of an analyte can modulate the electronic structure of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence intensity or wavelength ("turn-on," "turn-off," or ratiometric response). Although specific examples of this compound being used as fluorescent probes are not widely reported, their inherent fluorescence and rigid structure make them a promising platform for the design of novel sensors for environmental or biological applications.

Mechanistic Insights into Biological Activity of Indenoquinoline Analogs Non Clinical Focus

Topoisomerase Enzyme Inhibition Mechanisms by Indenoquinolines

Indenoquinoline analogs have been identified as potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological challenges during various cellular processes. wikipedia.orgnih.gov These compounds can target both topoisomerase I (Top I) and topoisomerase II (Top II), often exhibiting a dual inhibitory capacity. nih.govresearchgate.net

The primary mechanism of action for many indenoquinoline-based topoisomerase inhibitors involves the stabilization of the enzyme-DNA cleavable complex. wikipedia.orgnih.gov Topoisomerases function by creating transient single- or double-strand breaks in the DNA backbone, allowing for the passage of another DNA segment to relieve supercoiling, followed by the re-ligation of the break. nih.govmdpi.com Indenoquinolines can interfere with the re-ligation step, leading to an accumulation of DNA strand breaks, which ultimately triggers apoptotic cell death. wikipedia.org

Some indenoquinoline derivatives act as "topoisomerase poisons" by trapping the enzyme on the DNA, a mechanism similar to that of the well-known anticancer drug etoposide, a topoisomerase II poison. koreascience.kr For instance, the compound TAS-103, which contains an indeno[2,1-c]quinoline moiety, is a novel Top I and Top II targeting agent that stabilizes these cleavable complexes. mdpi.com

Conversely, other indenoquinoline derivatives function as catalytic inhibitors of topoisomerase IIα. koreascience.kr These inhibitors attenuate the enzymatic activity without stabilizing the DNA-enzyme cleavage complex, which may offer a different therapeutic window by potentially reducing the DNA toxicity associated with topoisomerase poisons. koreascience.kr The indeno[1,2-b]pyridinone derivative, for example, has been identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor. researchgate.net

The following table summarizes the topoisomerase inhibitory activity of selected indenoquinoline derivatives.

Compound NameTarget Enzyme(s)Mechanism of ActionReference
(E)-9-[3-(dimethylamino)propoxy]-11H -indeno[1,2-c ]quinolin-11-one O-3-(dimethylamino)propyl oxime (11b)Topo I and Topo IIDual inhibitor nih.gov
TAS-103Topo I and Topo IIStabilizes cleavable complexes mdpi.com
Indeno[1,2-b]pyridinone derivativeTopoisomerase IIαCatalytic inhibitor researchgate.net
AK-I-191Topoisomerase IIαCatalytic inhibitor koreascience.kr

DNA Intercalation and Binding Modalities of Indenoquinoline Derivatives

The planar, polycyclic aromatic structure of the indenoquinoline scaffold is well-suited for non-covalent interactions with DNA, a key factor in their biological activity. nih.govnih.gov The primary modes of DNA binding for these compounds are intercalation and groove binding. nih.gov

Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. nih.gov This mode of binding is driven by π-π stacking interactions between the indenoquinoline core and the DNA bases. nih.gov The intercalation of these compounds can distort the DNA structure, potentially interfering with the binding of DNA-processing enzymes like topoisomerases and polymerases. mdpi.comnih.gov Molecular docking studies have shown that compounds like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one can effectively intercalate with DNA. mdpi.com

Groove binding , on the other hand, involves the fitting of the molecule into the minor or major grooves of the DNA helix. nih.gov Some indeno[1,2-b]-pyridinol derivatives have been identified as DNA minor groove binders. koreascience.kr The specificity and strength of groove binding are often influenced by the nature and positioning of substituents on the indenoquinoline core, which can form hydrogen bonds and other interactions with the DNA backbone and base pairs. nih.gov

The DNA binding affinity of indenoquinoline derivatives can be quantified using various biophysical techniques. For example, the apparent DNA-binding constant (Kapp) for a copper(II) indenoisoquinoline complex, WN198, was found to be higher than that of the original ligand, suggesting that the metal complexation enhances the interaction with DNA. mdpi.com It's noteworthy that not all biologically active indenoquinolines exhibit strong DNA binding. For instance, compound 11b, a potent dual topoisomerase I/II inhibitor, does not show significant DNA binding affinity, suggesting that its primary mechanism of action is direct enzyme inhibition rather than DNA intercalation. nih.govresearchgate.net

The table below details the DNA binding characteristics of specific indenoquinoline derivatives.

Compound NameDNA Binding ModeKey FindingsReference
6,8-dibromo-11H-indeno[1,2-b]quinolin-11-oneIntercalationEffective intercalation predicted by molecular docking mdpi.com
AK-I-191Minor Groove BindingConfirmed through Hoechst displacement assays koreascience.kr
WN198 (Copper(II) indenoisoquinoline complex)IntercalationHigher DNA binding affinity compared to the free ligand mdpi.com
(E)-9-[3-(dimethylamino)propoxy]-11H -indeno[1,2-c ]quinolin-11-one O-3-(dimethylamino)propyl oxime (11b)Non-intercalatingPotent dual topoisomerase inhibitor with no significant DNA binding nih.govresearchgate.net

Cell Cycle Modulation and Apoptosis Induction Pathways by Indenoquinoline Compounds

Indenoquinoline compounds exert their cytotoxic effects in part by modulating the cell cycle and inducing apoptosis, or programmed cell death. rsc.org The accumulation of DNA damage caused by topoisomerase inhibition and DNA intercalation often serves as a primary trigger for these cellular responses. wikipedia.org

Several studies have demonstrated that indenoquinoline derivatives can induce cell cycle arrest at different phases. For instance, novel phenyl and thiophene (B33073) dispiro indenoquinoxaline pyrrolidine (B122466) quinolones were found to cause G1/S and G2/M phase cell cycle arrest in MCF-7 breast cancer cells. rsc.org This cell cycle arrest prevents the cells from progressing through division, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis.

The induction of apoptosis by indenoquinolines can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, such as DNA damage. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com For example, the compound AM6-36, an indeno[1,2-C]isoquinoline derivative, was shown to induce apoptosis in HL-60 human leukemia cells by causing a decrease in the mitochondrial membrane potential. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is a central event in apoptosis. nih.gov Indenoquinoline derivatives have been shown to activate initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3). nih.govresearchgate.net The activation of caspase-9 is typically associated with the intrinsic pathway, while caspase-8 is a key player in the extrinsic pathway. researchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis and has been observed in cells treated with indenoquinoline compounds. nih.gov Interestingly, some indeno[1,2-b]pyridinone derivatives have been shown to induce caspase-3-independent anticancer activity. researchgate.net

The following table summarizes the effects of selected indenoquinoline compounds on cell cycle and apoptosis.

Compound NameEffect on Cell CycleApoptosis Induction PathwayKey Molecular EventsReference
Phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolonesG1/S and G2/M arrestROS-mediated apoptosis- rsc.org
AM6-36Not specifiedIntrinsic pathwayDecrease in mitochondrial membrane potential, PARP cleavage nih.gov
Indeno[1,2-b]pyridinone derivativeNot specifiedCaspase-3 independent- researchgate.net
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10)Not specifiedInduces apoptosisInduces DNA double-strand breaks mdpi.com

Kinase Inhibition Profiles (e.g., JNK) Related to Indenoquinoline Scaffolds

In addition to their interactions with DNA and topoisomerases, indenoquinoline scaffolds have been explored as inhibitors of various protein kinases. nih.govmdpi.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer and inflammation. nih.govnih.govsoton.ac.uk

A notable target for indenoquinoline-based inhibitors is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. nih.gov Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, a structurally related compound, have been synthesized and evaluated as JNK inhibitors. nih.govnih.govresearcher.lifemontana.eduresearchgate.net Several of these compounds exhibited submicromolar binding affinity for JNK isoforms. nih.govnih.govresearcher.life

The mechanism of JNK inhibition by these compounds involves binding to the kinase domain and preventing the phosphorylation of its downstream targets, such as c-Jun. nih.govnih.gov Selected indenoquinoxaline-based oximes were shown to inhibit LPS-induced c-Jun phosphorylation in MonoMac-6 cells, directly confirming their JNK inhibitory activity in a cellular context. nih.govnih.govresearcher.life Beyond direct JNK inhibition, these compounds have also been shown to suppress downstream inflammatory signaling, such as the activation of NF-κB/AP-1 and the production of interleukin-6 (IL-6). nih.govnih.govresearcher.life

The table below provides an overview of the kinase inhibition profile of certain indenoquinoline-related compounds.

Compound ScaffoldTarget Kinase(s)Key FindingsReference
11H-indeno[1,2-b]quinoxalin-11-one oximesJNK isoforms (JNK1, JNK2, JNK3)Submicromolar binding affinity, inhibition of c-Jun phosphorylation nih.govnih.govresearcher.life
Quinoline-based scaffoldsVarious kinases (e.g., RIP2)Potential for broad kinase inhibitory activity nih.gov

Structure Activity Relationship Sar Studies of 6h Indeno 2,1 B Quinoline Derivatives

Influence of Substituent Effects on Biological Activity

There is no specific data available detailing how the addition of various substituents to the 6H-indeno[2,1-b]quinoline core affects its biological activity.

Stereochemical and Regiochemical Impact on Indenoquinoline Activity

Specific studies on how the 3D arrangement of atoms (stereochemistry) and the placement of functional groups at different positions (regiochemistry) influence the activity of this compound derivatives have not been published.

Conformational Dynamics and Planarity Effects on Molecular Interactions

Research into the conformational flexibility, the degree of planarity, and how these factors affect the molecular interactions of this compound with biological targets is not present in the available literature. While the planarity of related fused heterocyclic systems is often crucial for activities like DNA intercalation, specific findings for this isomer are absent mdpi.combrieflands.com.

Design Principles for Enhanced Biological Potency of Indenoquinoline Compounds

Without foundational SAR data from the preceding areas of study, it is not possible to outline evidence-based design principles for creating more potent derivatives of this compound.

Further research and publication in the field are required to elucidate the specific structure-activity relationships of this particular indenoquinoline isomer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6H-indeno[2,1-b]quinoline derivatives, and how do reaction conditions influence yield?

  • Methodology : Traditional methods include condensation of 2-aminofluorene with aldehydes or ketones using acid catalysts (e.g., HCl/ZnCl₂), as described in early studies . Modern approaches employ multi-component reactions (MCRs), such as the one-pot synthesis of 12-arylbenzo[g]indeno[2,1-b]quinoline derivatives using Brønsted ionic liquids (e.g., 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate) under solvent-free conditions . Key factors affecting yield include catalyst type, temperature, and solvent choice. For example, Cu/zeolite-Y catalysts in ethanol under reflux achieve high yields (75–90%) for indenoquinoline-dione derivatives .

Q. How is structural confirmation of this compound derivatives performed?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in the characterization of ethyl-pyridyl-substituted indenoquinoline derivatives . Complementary techniques include:

  • FT-IR : To identify functional groups (e.g., C=O, NH).
  • NMR (¹H/¹³C) : To resolve stereochemistry and substituent positions.
  • GC-MS : For molecular weight confirmation .

Q. What preliminary biological screening methods are used for indenoquinoline derivatives?

  • Methodology : Cytotoxicity assays in cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays are standard. For example, carboxamide derivatives of indeno[2,1-b]quinoline showed moderate activity (IC₅₀ = 10–50 μM) . Antimicrobial activity is tested using disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized for indenoquinoline synthesis to minimize byproducts?

  • Methodology : Design of Experiments (DoE) tools like response surface methodology (RSM) can model interactions between variables (e.g., catalyst loading, temperature). For example, Cu/zeolite-Y catalyst recycling studies showed a 5% yield drop after five cycles due to pore blockage, highlighting the need for catalyst regeneration . Solvent-free conditions in ionic liquid-mediated reactions reduce side reactions and improve atom economy .

Q. What strategies address stereochemical challenges in indenoquinoline functionalization?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like l-proline) can control stereochemistry. For instance, triazolo-oxazinium chloride derivatives with defined stereocenters were synthesized using enantiopure starting materials . DFT studies aid in predicting regioselectivity in radical-mediated cyclizations (e.g., AIBN-initiated C-H functionalization) .

Q. How do substituents on the indenoquinoline core influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., electron-withdrawing groups like -NO₂ or -CF₃) and assess pharmacological effects. For example:

  • Phenyl/pyridyl groups : Enhance π-π stacking with DNA in anticancer studies .
  • Chlorine/trifluoromethyl groups : Improve lipophilicity and membrane permeability .
    • Computational tools (e.g., molecular docking) predict binding affinity to targets like topoisomerase II or 5-HT receptors .

Q. What analytical techniques resolve contradictions in reported spectral data for indenoquinolines?

  • Methodology : Cross-validation using multiple techniques:

  • XRD vs. NMR : Discrepancies in substituent positions can arise from crystal packing effects vs. solution-state dynamics .
  • High-resolution MS : Confirms molecular formulas when isotopic patterns conflict with literature .
    • Collaborative databases (e.g., Cambridge Structural Database) standardize reference data .

Key Notes

  • Methodological Focus : Answers emphasize experimental protocols over definitions (e.g., XRD parameters , RSM optimization ).
  • Advanced Topics : Include green chemistry (solvent-free synthesis ) and computational modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.